molecular formula C14H13BrN2O B2584316 N-(5-bromopyridin-2-yl)-4-ethylbenzamide CAS No. 313226-90-3

N-(5-bromopyridin-2-yl)-4-ethylbenzamide

Cat. No.: B2584316
CAS No.: 313226-90-3
M. Wt: 305.175
InChI Key: QVLJKZVKALSWTG-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-ethylbenzamide is an organic compound that belongs to the class of N-arylamides This compound features a bromopyridine moiety attached to an ethylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-ethylbenzamide typically involves the reaction of 5-bromopyridine-2-amine with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-ethylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The ethylbenzamide structure can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)-4-ethylbenzamide: Lacks the bromine atom, which can affect its reactivity and biological activity.

    N-(5-chloropyridin-2-yl)-4-ethylbenzamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and interactions.

    N-(5-bromopyridin-2-yl)-4-methylbenzamide: Has a methyl group instead of an ethyl group, which can alter its physical and chemical properties.

Uniqueness

N-(5-bromopyridin-2-yl)-4-ethylbenzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s biological activity. The ethyl group also contributes to its distinct properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-2-10-3-5-11(6-4-10)14(18)17-13-8-7-12(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJKZVKALSWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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